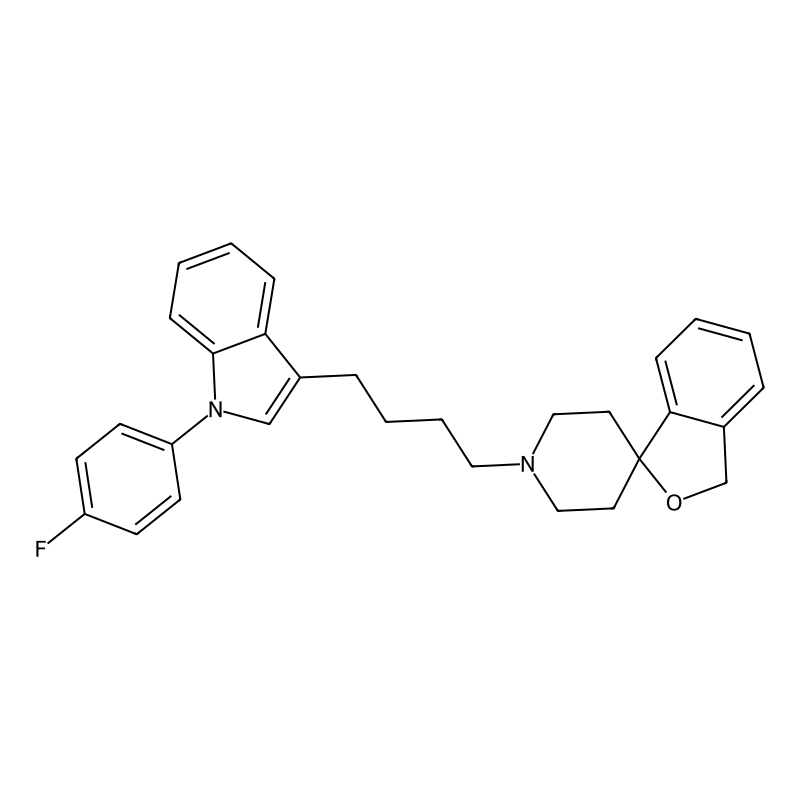Siramesine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Siramesine is a small molecule originally developed as a potential treatment for Alzheimer's disease []. However, scientific research has revealed its potential application in cancer therapy through various mechanisms. Here's a breakdown of its roles in cancer research:
Inducing Ferroptosis
Ferroptosis is a form of programmed cell death distinct from apoptosis and necrosis. Siramesine has been shown to induce ferroptosis in cancer cells by targeting specific pathways. For instance, a study demonstrated that Siramesine synergizes with Lapatinib, another anti-cancer drug, to induce ferroptosis in breast cancer cells []. This finding suggests Siramesine's potential to enhance the effectiveness of existing cancer therapies.
Siramesine is a sigma-2 receptor agonist and a lysosomal destabilizing agent. Its chemical structure is characterized by the formula C₁₈H₁₈F₁N₃O, and it is known for its ability to permeabilize lysosomal membranes, leading to cell death in various cancer cell lines. Originally developed for the treatment of anxiety and depression, Siramesine has shown significant anticancer properties, prompting further research into its mechanisms of action and therapeutic potential .
Siramesine is believed to exert its anti-cancer effects by inducing ferroptosis, a form of programmed cell death dependent on iron overload and lipid peroxidation (destruction of fats within cells) []. The compound's exact mechanism of action is still under investigation, but it's hypothesized to target and inhibit a protein called System Xc-, which is responsible for importing cystine, a vital amino acid precursor for the antioxidant glutathione [, ]. Depletion of glutathione disrupts the cell's ability to manage iron-mediated oxidative stress, ultimately leading to ferroptosis in cancer cells [].
- Lysosomal Membrane Permeabilization: Siramesine disrupts lysosomal membranes, leading to the release of cathepsins into the cytosol. This process involves the accumulation of Siramesine within lysosomes, where it becomes protonated and destabilizes the membrane .
- Reactive Oxygen Species Generation: The compound induces oxidative stress by promoting the generation of reactive oxygen species, which are implicated in various cell death pathways .
- Caspase Activation: In some cell types, Siramesine activates caspases, enzymes that play essential roles in programmed cell death (apoptosis) .
Siramesine exhibits potent anticancer activity through various mechanisms:
- Cell Death Induction: It has been shown to induce cell death in multiple cancer cell lines at concentrations above 20 micromolar. The mechanism involves mitochondrial destabilization and lysosomal dysfunction .
- Ferroptosis: Recent studies have indicated that Siramesine can synergize with other agents (like lapatinib) to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation and increased reactive iron levels .
- Inhibition of Tumor Migration: Siramesine has demonstrated the ability to inhibit tumor cell migration in certain models, suggesting potential utility in preventing metastasis .
The synthesis of Siramesine involves complex organic chemistry techniques. While specific proprietary methods are not publicly detailed in the literature, it generally includes:
- Multi-step Synthesis: The compound is synthesized through a series of reactions involving starting materials that undergo transformations to form the final product.
- Purification Techniques: Following synthesis, purification methods such as chromatography are employed to isolate pure Siramesine from reaction mixtures.
Siramesine has several promising applications:
- Cancer Therapy: Its primary application lies in oncology as an anticancer agent due to its ability to induce cell death selectively in cancer cells while sparing normal cells .
- Research Tool: It serves as a valuable tool for studying lysosomal function and signaling pathways related to cancer biology and apoptosis .
Studies have explored interactions between Siramesine and other compounds:
- Combination Therapies: Research indicates that combining Siramesine with tyrosine kinase inhibitors like lapatinib enhances its anticancer effects by promoting ferroptosis and increasing oxidative stress .
- Mechanistic Insights: Interaction studies have revealed that Siramesine's effects are not solely mediated through sigma-2 receptors but involve multiple molecular targets within cells .
Several compounds share similarities with Siramesine in terms of mechanism or structure. Here are a few notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lysosomotropic Agents | Induce lysosomal membrane permeabilization | Often used for drug delivery systems |
| Lapatinib | Dual tyrosine kinase inhibitor | Targets specific growth factor receptors |
| Chloroquine | Antimalarial; also affects lysosomal function | Primarily used for malaria treatment |
| Bafilomycin A1 | Inhibitor of vacuolar ATPase | Prevents lysosomal acidification |
Siramesine's uniqueness lies in its dual role as both a sigma-2 receptor agonist and a potent lysosomal destabilizer, making it particularly effective against cancer cells while having potential neuroprotective effects due to its initial development for psychiatric disorders .








